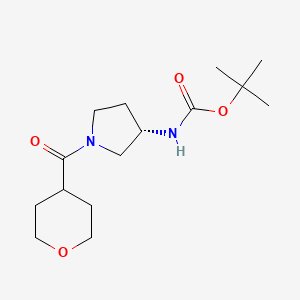

(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-(oxane-4-carbonyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)16-12-4-7-17(10-12)13(18)11-5-8-20-9-6-11/h11-12H,4-10H2,1-3H3,(H,16,19)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVVQCGSYSMWIG-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate typically involves multiple steps:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

Introduction of the Tetrahydropyran Moiety: This step involves the addition of the tetrahydropyran group, often through a nucleophilic substitution reaction.

Attachment of the Carbamate Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to yield different derivatives, depending on the reducing agents used.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary, but typical reagents include halides and bases for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The molecular formula of (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate is , with a molecular weight of approximately 215.29 g/mol. The compound features a tert-butyl group, which contributes to its lipophilicity, potentially enhancing its bioavailability in pharmaceutical applications.

Medicinal Chemistry

One of the primary applications of this compound lies in its potential as a therapeutic agent. The compound's structural features allow it to interact with biological targets effectively, making it a candidate for the development of drugs aimed at various diseases.

Case Study: Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to this compound. For instance, derivatives incorporating the tetrahydro-pyran framework have shown promising results in inhibiting tumor growth in vitro and in vivo. These findings suggest that this compound may possess significant potential as an anticancer agent due to its ability to modulate biological pathways involved in cell proliferation and apoptosis.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its reactivity allows chemists to introduce various functional groups through well-established synthetic routes.

Synthesis Methodology

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route can be summarized as follows:

- Formation of Tetrahydro-Pyran Derivative : The initial step involves the cyclization of appropriate aldehydes or ketones with alcohols to form tetrahydro-pyran derivatives.

- Carbamate Formation : The reaction of the tetrahydro-pyran derivative with isocyanates or carbamates yields the desired carbamate structure.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Table 2: Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Formation of Tetrahydro-Pyran | Cyclization | Aldehyde, Alcohol |

| Carbamate Formation | Nucleophilic Substitution | Isocyanate |

| Purification | Recrystallization/Chromatography | Solvents |

Mechanism of Action

The mechanism by which (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Isomers

The (R)-enantiomer of this compound, (R)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate, shares identical molecular formula and mass but differs in stereochemistry. Enantiomeric pairs often exhibit divergent biological activities due to chiral recognition in biological systems.

Table 1: Physicochemical Comparison of Enantiomers

| Property | (S)-Isomer | (R)-Isomer |

|---|---|---|

| Molecular Formula | C₁₅H₂₆N₂O₄ | C₁₅H₂₆N₂O₄ |

| Molar Mass (g/mol) | 298.38 | 298.38 |

| Density (g/cm³) | 1.14±0.1 | Not Reported |

| Boiling Point (°C) | 470.3±45.0 | Not Reported |

Substituent Variations in Pyrrolidinyl Carbamates

Several analogs with modified substituents have been synthesized, highlighting the impact of structural changes on synthetic efficiency and stability:

a) tert-Butyl 1-((5-Tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methylcarbamothioyl)pyrrolidin-3-ylcarbamate

Synthesized in 69% yield via mercury(II)-mediated cyclization, it demonstrates higher synthetic efficiency compared to the target compound’s derivatives, which often require multi-step protocols with lower yields (e.g., 3% yield in certain steps) .

b) tert-Butyl (4-Hydroxy-5-methoxypyridin-3-yl)methylcarbamate

Such analogs are simpler to synthesize but may lack the conformational rigidity imparted by the pyrrolidine-tetrahydropyran system in the target compound .

Functional Group Analysis

- Boc Protection : The tert-butoxycarbonyl group enhances solubility and stability during synthesis, a feature shared with analogs like tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate .

- Tetrahydropyran vs. Aromatic Rings : The tetrahydro-2H-pyran-4-carbonyl group in the target compound provides a balance of hydrophobicity and stereochemical control, contrasting with tosyl or pyridinyl groups in analogs, which may increase steric bulk or electron-withdrawing effects .

Research Implications and Gaps

While the evidence highlights synthetic methodologies and physicochemical properties, biological data (e.g., enzyme inhibition, receptor binding) for the target compound and its analogs are absent. Further studies could explore:

- Enantioselective Activity : Comparative assays of (R)- and (S)-isomers.

- Metabolic Stability : Role of the tetrahydropyran moiety in pharmacokinetics.

Biological Activity

(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₉N₁O₃

- Molecular Weight : 213.28 g/mol

- CAS Number : 45092209

The compound functions primarily as an inhibitor of specific enzymes, which can modulate various biological pathways. Its activity is often linked to the inhibition of kinases, which are critical in signal transduction and cellular regulation.

Antiviral Properties

Recent studies have indicated that derivatives of this compound may exhibit antiviral activity. For instance, compounds with similar structures have shown efficacy against various viral infections by targeting host cell proteins essential for viral replication. The inhibition of such proteins can lead to reduced viral loads in infected cells .

Antitumor Activity

Research has demonstrated that related compounds possess significant antiproliferative effects on human tumor cell lines. These compounds typically show a range of growth inhibition (GI50) values from nanomolar to micromolar concentrations, indicating their potential as anticancer agents .

Case Studies and Research Findings

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest favorable solubility and absorption characteristics, which are essential for effective drug delivery. However, toxicity studies are necessary to ensure safety profiles before clinical application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with (S)-pyrrolidin-3-ylcarbamate as the chiral precursor. Introduce the tetrahydro-2H-pyran-4-carbonyl group via a nucleophilic acyl substitution reaction, using coupling agents like DCC or EDC in anhydrous dichloromethane .

- Step 2 : Optimize reaction temperature (0–25°C) and solvent polarity to enhance stereochemical control. Monitor progress via TLC or HPLC .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity (>95%) using LC-MS .

Q. How can the stereochemical integrity of the (S)-configured pyrrolidine ring be verified during synthesis?

- Methodology :

- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol (90:10). Compare retention times with known enantiomeric standards .

- Polarimetry : Measure specific optical rotation ([α]D²⁵) and compare to literature values for (S)-enantiomers of structurally analogous carbamates (e.g., [α]D²⁵ = +15° to +25° in methanol) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis if sufficient crystalline material is obtained .

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying pH and temperature conditions?

- Methodology :

- pH Stability : Incubate the compound in buffered solutions (pH 2–10) at 37°C for 24–72 hours. Analyze degradation products via UPLC-MS/MS .

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C (heating rate: 10°C/min) to determine decomposition thresholds .

- Light Sensitivity : Expose to UV light (254 nm) and monitor photodegradation using NMR (e.g., disappearance of tert-butyl singlet at δ 1.4 ppm) .

Advanced Research Questions

Q. How does the tetrahydro-2H-pyran-4-carbonyl moiety influence the compound’s binding affinity in enzyme inhibition assays?

- Methodology :

- Molecular Docking : Model interactions using software like AutoDock Vina. Compare binding energies (ΔG) of the target compound with analogs lacking the pyran ring (e.g., ∆∆G = −2.3 kcal/mol suggests enhanced affinity due to pyran’s conformational rigidity) .

- Enzyme Kinetics : Perform competitive inhibition assays (e.g., IC₅₀ determination) against serine hydrolases or proteases. Use fluorogenic substrates (e.g., AMC derivatives) to quantify inhibition .

- Data Interpretation : A lower IC₅₀ value (e.g., 0.5 µM vs. 2.1 µM for non-pyran analogs) indicates the pyran group enhances target engagement .

Q. What strategies can resolve contradictory data in biological activity between enantiomers?

- Methodology :

- Enantiomer-Specific Assays : Test (S)- and (R)-enantiomers separately in cell-based assays (e.g., cytotoxicity or receptor binding). Use chiral separations to ensure enantiopurity (>99% ee) .

- Metabolic Profiling : Incubate with liver microsomes to assess stereoselective metabolism. LC-MS can identify metabolites unique to each enantiomer (e.g., hydroxylation at pyrrolidine C4 in (S)-enantiomer) .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes to avoid off-target effects?

- Methodology :

- CYP450 Docking : Use Crystal structures of CYP3A4 or CYP2D6 (PDB IDs: 4NY4, 4WNT) to simulate binding. Focus on hydrogen bonds between the carbamate group and active-site residues (e.g., Arg-105 in CYP3A4) .

- QSAR Models : Train models using datasets of carbamates with known CYP inhibition. Prioritize substituents that reduce lipophilicity (e.g., logP < 3) to minimize CYP binding .

Safety and Handling

Q. What safety protocols are recommended for handling this compound based on structurally similar analogs?

- Protocols :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis steps .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .

- Toxicity Data : Analogous carbamates (e.g., tert-butyl pyridin-3-ylcarbamate) show LD₅₀ > 500 mg/kg in rats, suggesting moderate acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.